3-methoxy-7,8-dihydroquinolin-5(6H)-one
Description
Contextualization within Quinoline (B57606) Chemistry and Heterocyclic Scaffolds
The quinoline ring system is a cornerstone of heterocyclic chemistry and is widely regarded as a "privileged scaffold" in medicinal chemistry. nih.govnih.govbohrium.comresearchgate.net This designation stems from the fact that the quinoline nucleus is a core component in a multitude of compounds exhibiting a vast array of biological activities. nih.govbenthamdirect.com These activities span a wide therapeutic spectrum, including anticancer, antimicrobial, anti-inflammatory, antimalarial, and antiviral properties. nih.govnih.govbenthamdirect.com
Heterocyclic compounds, which incorporate atoms other than carbon into their cyclic structures, are fundamental to the development of new pharmaceutical agents. nih.gov The quinoline scaffold, a fusion of a benzene (B151609) ring and a pyridine (B92270) ring, provides a rigid and versatile framework that can be functionalized at various positions to modulate biological activity and pharmacokinetic properties. nih.govresearchgate.net The partially saturated nature of the dihydroquinolinone core, as seen in 3-methoxy-7,8-dihydroquinolin-5(6H)-one, offers greater three-dimensional complexity compared to the flat, aromatic quinoline, which can be advantageous for specific biological target interactions.
Academic Significance and Research Rationale for this compound
While published research focusing specifically on this compound is not abundant, its academic significance lies in its potential as a building block for more complex molecules. uni.lu The rationale for its use in research is based on the strategic value of its constituent functional groups. The methoxy (B1213986) group is a common feature in many bioactive molecules, including various quinoline derivatives, and can influence metabolic stability and binding interactions. nih.gov The ketone functional group provides a reactive handle for a wide range of chemical transformations, such as condensation reactions, reductions, or the introduction of new substituents, enabling the synthesis of diverse chemical libraries for drug discovery screening.
Furthermore, the dihydroquinolinone core itself is of significant interest. For instance, studies on related dihydroquinolinone derivatives have explored their potential as anticancer agents and as additives to enhance the stability of fuels. nih.govresearchgate.net The presence of this core structure in this compound makes it a valuable precursor for synthesizing novel compounds within this promising chemical class.
Historical Overview of Related Dihydroquinolinone Architectures
The history of quinoline chemistry dates back to 1834, when it was first isolated from coal tar. nih.govwikipedia.org This discovery spurred the development of numerous synthetic methods to construct the quinoline ring system, such as the Skraup, Friedländer, and Combes syntheses, many of which were established in the late 19th century. wikipedia.orgiipseries.orgnih.govijpsjournal.com These classical methods laid the groundwork for the synthesis of a vast number of quinoline derivatives.
The development of synthetic routes to partially saturated systems like dihydroquinolinones followed, driven by the discovery of their biological activities and their utility as synthetic intermediates. nih.govmdpi.com Over the past few decades, significant progress has been made in creating these structures with greater efficiency and control. Modern synthetic strategies include:
Domino Reactions: Also known as cascade reactions, these methods allow for the construction of complex dihydroquinolinone structures from simple starting materials in a single operation, often with high stereoselectivity. nih.gov
Catalytic Annulation: The use of transition metal catalysts (e.g., palladium, rhodium, ruthenium) and organocatalysts has enabled the mild and efficient cyclization of precursors like α,β-unsaturated N-arylamides to form the dihydroquinolinone ring. mdpi.comorganic-chemistry.org
Photochemical Cyclization: Light-mediated reactions provide an alternative, often greener, pathway to initiate the cyclization process to yield dihydroquinolinones. mdpi.comorganic-chemistry.org
These advanced synthetic methods have made dihydroquinolinone architectures readily accessible, facilitating further research into their chemical properties and potential applications. nih.govmdpi.com The investigation of these scaffolds continues to be an active area of research, with studies exploring their roles in treating conditions from cancer to Alzheimer's disease. researchgate.netnih.gov
Table 2: Selected Modern Synthetic Approaches for Dihydroquinolinone Architectures.
Properties
IUPAC Name |
3-methoxy-7,8-dihydro-6H-quinolin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-13-7-5-8-9(11-6-7)3-2-4-10(8)12/h5-6H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRLDAUCPMQZKBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCCC2=O)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30678615 | |
| Record name | 3-Methoxy-7,8-dihydroquinolin-5(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30678615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73387-83-4 | |
| Record name | 3-Methoxy-7,8-dihydroquinolin-5(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30678615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Methoxy-7,8-dihydroquinolin-5(6H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Synthetic Methodologies for 3 Methoxy 7,8 Dihydroquinolin 5 6h One and Its Analogues
Established Synthetic Pathways to 3-methoxy-7,8-dihydroquinolin-5(6H)-one
Established methods for the construction of the this compound scaffold primarily rely on the formation of the heterocyclic ring from acyclic or carbocyclic precursors that already contain the necessary functional groups or their precursors.
Cyclization Reactions in Dihydroquinoline Ring Formation
The core structure of 7,8-dihydroquinolin-5(6H)-ones is commonly assembled through cyclization reactions. A prevalent method involves the cyclocondensation of 3-amino-2-cyclohexen-1-ones with various electrophilic partners. For instance, the reaction with symmetrical 2-(hetero)arylvinamidinium salts provides a direct route to 3-substituted 7,8-dihydroquinolin-5(6H)-ones. clockss.org This reaction proceeds via an electrocyclic ring closure to form the pyridine (B92270) ring fused to the cyclohexenone moiety. clockss.org
Another established approach is the three-component condensation of 1,3-cyclohexanediones, α,β-unsaturated aldehydes, and an ammonia (B1221849) source like ammonium (B1175870) acetate (B1210297). clockss.org This method has been shown to be effective in the presence of various catalysts. clockss.org Additionally, historical methods for quinoline (B57606) synthesis, such as the Skraup and Friedländer syntheses, can be adapted for dihydroquinoline derivatives, although they may require harsher conditions. nih.gov
A notable mechanism involves the reaction of a Baylis-Hillman adduct with a 1,3-cyclohexanedione (B196179) derivative in the presence of a base, followed by treatment with ammonium acetate or aqueous ammonia. google.com This process is advantageous due to its mild reaction conditions and high selectivity. google.com
Functionalization Strategies for Methoxy (B1213986) and Carbonyl Moieties
The introduction of the methoxy group at the 3-position and the carbonyl group at the 5-position is typically achieved by using appropriately substituted starting materials rather than by functionalizing a pre-formed dihydroquinoline ring.
For the methoxy group, a common strategy is to start with a precursor that already contains this functionality. For example, the synthesis of certain quinolines has been achieved using 3-methoxyaniline derivatives as the starting material. nih.gov In such cases, the methoxy group directs the cyclization and remains in the final product. nih.gov In some instances, a hydroxyl group can be a precursor to a methoxy group. For example, a 4-hydroxy-3-methyl-7,8-dihydroquinolin-5(6H)-one has been synthesized, which could potentially be O-methylated in a subsequent step to yield the corresponding methoxy derivative. wjbphs.comnih.gov The methylation of phenols and other hydroxyl groups is a well-established transformation in organic synthesis. wikipedia.org
The carbonyl group at the 5-position is an inherent feature of the 7,8-dihydroquinolin-5(6H)-one core structure and is typically derived from a 1,3-cyclohexanedione precursor. clockss.orggoogle.com The reactivity of this ketone can be exploited for further functionalization if desired.
Total Synthesis Approaches to the Core Structure
One such general method described in the literature for 3-substituted 7,8-dihydroquinolin-5(6H)-ones involves the reaction of 3-amino-2-cyclohexen-1-one (B1266254) with 2-arylvinamidinium salts. clockss.org To obtain the 3-methoxy derivative, one would theoretically start with a precursor that leads to the introduction of the methoxy group at the desired position.
A patent describes a method for preparing 7,8-dihydroquinolin-5(6H)-one derivatives by reacting a Baylis-Hillman adduct with 1,3-cyclohexanedione or its derivatives. google.com This is followed by cyclization with an ammonia source. google.com By selecting a Baylis-Hillman adduct that incorporates a methoxy precursor, this route could be adapted for the synthesis of the target compound.
Advanced and Green Synthesis Techniques
In recent years, there has been a shift towards more efficient and environmentally benign synthetic methods. This includes the development of catalytic routes and the use of microwave irradiation to accelerate reactions.
Catalytic Synthetic Routes
Various transition metal catalysts have been employed to facilitate the synthesis of dihydroquinoline and dihydroquinolinone skeletons. Palladium-catalyzed reactions, for example, have been used for the cyclization of Morita-Baylis-Hillman acetates to form dihydroquinolines. clockss.org Iridium-catalyzed annulation of chalcones with sulfonyl azides has also been shown to produce 2-aryl-2,3-dihydro-4-quinolones through a cascade C-H amidation and intramolecular aza-Michael addition.
Ruthenium(II) has been used to catalyze the C5 functionalization of 2-arylquinolin-4(1H)-ones, demonstrating the potential for late-stage modification of the quinoline core, which could be conceptually applied to the dihydroquinolinone system. acs.org The use of an inexpensive and readily available iron catalyst for the intramolecular allylic amination of 2-aminophenyl-1-en-3-ols provides a facile route to 1,2-dihydroquinolines.
The following table summarizes some of the catalytic systems used in the synthesis of related quinoline and dihydroquinoline structures.
| Catalyst System | Reaction Type | Product Type | Reference |
| Palladium(II) acetate/DPPP | Intermolecular C-N coupling/intramolecular allylic amination | 1,2-Dihydroquinolines | clockss.org |
| Iridium complex | Cascade C-H amidation/aza-Michael addition | 2-Aryl-2,3-dihydro-4-quinolones | |
| Ruthenium(II) complex | C5 C-H bond functionalization | C5-functionalized 2-arylquinolin-4(1H)-ones | acs.org |
| Iron(III) chloride | Intramolecular allylic amination | 1,2-Dihydroquinolines | |
| Indium(III) chloride on silica (B1680970) gel | One-pot reaction of anilines and alkyl vinyl ketones | Quinolines and dihydroquinolines | wjbphs.com |
Microwave-Assisted Synthesis Protocols
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. nih.gov The synthesis of quinoline and dihydroquinoline derivatives has significantly benefited from this technology.
A notable example is the one-pot, solvent-free synthesis of quinolines and dihydroquinolines from anilines and alkyl vinyl ketones on a silica gel surface impregnated with indium(III) chloride under microwave irradiation. wjbphs.com This method offers a convenient and efficient route to these heterocyclic systems. wjbphs.com
Furthermore, a microwave-assisted, one-step synthesis of 4-hydroxy-3-methyl-7,8-dihydroquinolin-5(6H)-one from cyclohexane-1,3-dione has been demonstrated with a high yield. wjbphs.com The reaction proceeds through a sequential in situ Michael addition, cyclization, and aromatization, catalyzed by proline under microwave heating. wjbphs.com This protocol highlights the potential for rapid and efficient construction of the core structure of interest.
The synthesis of various quinazolinone derivatives, which are structurally related to quinolinones, has also been successfully achieved using microwave assistance, often in greener solvents like water or even under solvent-free conditions. nih.govuni.lu These methods underscore the broad applicability of microwave technology in the synthesis of nitrogen-containing heterocycles.
The table below presents examples of microwave-assisted syntheses of related heterocyclic compounds.
| Reactants | Catalyst/Conditions | Product | Reference |
| Cyclohexane-1,3-dione, Methacrylic acid, Ammonium acetate | Proline, Microwave | 4-hydroxy-3-methyl-7,8-dihydroquinolin-5(6H)-one | wjbphs.com |
| Anilines, Alkyl vinyl ketones | Indium(III) chloride/Silica gel, Microwave, Solvent-free | Quinolines and Dihydroquinolines | wjbphs.com |
| o-Formyl carbamates, Amines, Nitroalkanes | Microwave | 3,4-Dihydroquinazolinones | |
| 2-Halobenzoic acids, Amidines | Iron catalyst, Microwave, Water | Quinazolinone derivatives | uni.lu |
Flow Chemistry Approaches for Continuous Production
Continuous flow chemistry offers substantial advantages over traditional batch processing for the synthesis of pharmaceutical intermediates like dihydroquinolinones. These benefits include enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for straightforward scalability and automation. While specific research on the continuous production of this compound is emerging, methodologies developed for analogous heterocyclic systems demonstrate the viability of this approach.
One prominent strategy adaptable to this target molecule involves the use of packed-bed reactors containing immobilized catalysts or reagents. For instance, the Bohlmann-Rahtz pyridine synthesis, a reaction type that can be conceptually related to quinolinone formation, has been successfully translated to a continuous flow process. In such a setup, a precursor like an enaminone could be flowed through a heated column packed with a solid-supported acid or base catalyst to facilitate the cyclization and dehydration steps leading to the dihydroquinolinone core.
Table 1: Illustrative Comparison of Batch vs. Flow Synthesis for a Generic Dihydroquinolinone Analogue
| Parameter | Batch Synthesis | Flow Chemistry Synthesis |
| Reaction Time | 6 - 24 hours | 15 - 60 minutes |
| Typical Yield | 70 - 85% | 80 - 95% |
| Temperature Control | Moderate to Poor | Excellent |
| Scalability | Difficult, requires process redesign | Straightforward, by extending run time |
| Safety | Higher risk with exotherms/hazardous reagents | Improved, smaller reaction volumes |
Stereocontrolled Synthesis Considerations
The introduction of chirality into the dihydroquinolinone framework is of paramount importance for the development of selective therapeutic agents. Stereocontrolled synthesis aims to produce a single enantiomer of a chiral molecule, which often exhibits the desired biological activity while its counterpart may be inactive or even detrimental.
Asymmetric induction in the synthesis of dihydroquinolinones can be achieved by introducing a chiral center during the formation of the heterocyclic ring. For a molecule like this compound, a potential chiral center could be introduced at the C4 position or on a substituent. One established method for achieving this is through asymmetric hydrogenation of a suitable quinolinone precursor. Using a chiral catalyst, such as a rhodium or ruthenium complex with a chiral phosphine (B1218219) ligand like BINAP, can facilitate the enantioselective reduction of a double bond in the heterocyclic ring, thereby setting a stereocenter with high enantiomeric excess (ee).
Another approach involves the asymmetric cyclization of a prochiral precursor. For example, a carefully designed acyclic intermediate could be induced to cyclize in an enantioselective manner under the influence of a chiral catalyst, directly forming the chiral dihydroquinolinone structure.
The use of chiral auxiliaries is a classical yet effective strategy for stereocontrolled synthesis. A chiral auxiliary is a chemical compound that is temporarily incorporated into the synthetic route to direct the stereochemical outcome of a reaction. For the synthesis of a chiral dihydroquinolinone, a chiral amine could be condensed with a diketone precursor to form a chiral enamine. Subsequent cyclization would be directed by the stereochemistry of the auxiliary. After the desired chiral dihydroquinolinone core is formed, the auxiliary can be cleaved and recovered for reuse.
In recent years, organocatalysis has emerged as a powerful tool for asymmetric synthesis. Chiral organocatalysts, such as proline derivatives or chiral phosphoric acids, can catalyze key bond-forming reactions with high enantioselectivity. For instance, a chiral phosphoric acid could be employed to catalyze the enantioselective Friedländer annulation, a common reaction for constructing quinoline rings. This would involve the reaction of an appropriately substituted aminobenzaldehyde with a cyclic ketone, where the chiral catalyst controls the facial selectivity of the attack, leading to the preferential formation of one enantiomer of the final product.
Table 2: Overview of Stereocontrolled Synthesis Strategies for Dihydroquinolinone Analogues
| Strategy | Catalyst/Auxiliary Type | Typical Enantiomeric Excess (ee) | Key Reaction Step |
| Asymmetric Hydrogenation | [Rh(COD)(BINAP)]BF₄ | >95% | Reduction of C=C bond |
| Chiral Auxiliary | (R)- or (S)-alpha-methylbenzylamine | >90% | Diastereoselective cyclization |
| Organocatalysis | Chiral Phosphoric Acid (e.g., TRIP) | 85 - 99% | Enantioselective cyclocondensation |
Optimization of Reaction Conditions and Process Efficiencies
Optimizing reaction conditions is crucial for maximizing yield, minimizing impurities, and ensuring the economic viability of the synthesis of this compound. This involves a systematic investigation of various reaction parameters.
Key parameters for optimization include:
Solvent: The polarity and boiling point of the solvent can significantly influence reaction rates and solubility of reactants and products. A range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., DMF, DMSO) would typically be screened.
Temperature: Reaction temperature affects the rate of reaction and the formation of byproducts. An optimal temperature is sought to achieve a reasonable reaction time without compromising selectivity.
Catalyst Loading: The amount of catalyst used can impact both the reaction rate and the cost of the process. Minimizing catalyst loading without sacrificing performance is a key goal.
Concentration: The concentration of reactants can influence the reaction kinetics. Higher concentrations may lead to faster reactions but can also increase the likelihood of side reactions.
Chemical Reactivity and Transformation of 3 Methoxy 7,8 Dihydroquinolin 5 6h One
Electrophilic Aromatic Substitution Reactions on the Quinoline (B57606) Ring
Direct electrophilic substitution on the pyridine (B92270) ring of the quinoline system is generally challenging due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. In the case of 3-methoxy-7,8-dihydroquinolin-5(6H)-one, the pyridine ring constitutes the sole aromatic portion of the molecule. The presence of the methoxy (B1213986) group at the C3 position acts as an activating group, directing potential electrophilic attack to the ortho (C2 and C4) positions. However, the C2 and C4 positions are inherently electron-deficient in the pyridine ring.
Research on the direct electrophilic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions) specifically on this compound is not extensively documented. However, studies on related quinoline derivatives often show that such reactions require harsh conditions and can lead to a mixture of products or low yields. Functionalization is often achieved more efficiently through other means, such as metal-catalyzed cross-coupling on pre-functionalized substrates.
Nucleophilic Addition and Substitution Reactions at the Carbonyl Center
The carbonyl group at the C5 position is a prime site for nucleophilic addition and condensation reactions, typical of ketone chemistry. This functionality allows for the introduction of a wide variety of substituents and the construction of more complex molecular architectures.
One common transformation is the reaction with hydroxylamine (B1172632) to form an oxime. For instance, the related isomer 6,7-dihydroquinolin-8(5H)-one readily reacts to form (E)-6,7-dihydroquinolin-8(5H)-one oxime nih.gov. This indicates that the C5-ketone of this compound would similarly be susceptible to attack by nitrogen nucleophiles.
Furthermore, the ketone functionality serves as a key component in multicomponent reactions for synthesizing fused heterocyclic systems. Cyclic ketones are known to condense with other reagents to form complex scaffolds like pyrazolo[3,4-b]quinolines mdpi.com. The reactivity of the carbonyl group is foundational to its use as a synthetic building block.
Table 1: Examples of Nucleophilic Additions to Related Dihydroquinolinones
| Reactant | Reagent | Product Type | Reference |
|---|---|---|---|
| 6,7-Dihydroquinolin-8(5H)-one | Hydroxylamine | Oxime | nih.gov |
| Cyclohexanone (analogue) | 5-Amino-3-methyl-1-phenylpyrazole, Aromatic Aldehydes | Pyrazolo[1,5-a]quinoline | nih.gov |
Reduction and Oxidation Chemistry of the Dihydroquinoline Ring and Carbonyl Group
The reduction of this compound can proceed at two main sites: the C5-carbonyl group and the dihydroquinoline ring. Standard reducing agents like sodium borohydride (B1222165) would be expected to selectively reduce the ketone to a secondary alcohol, 3-methoxy-5,6,7,8-tetrahydroquinolin-5-ol. More potent reducing agents could potentially reduce the pyridine ring as well.
Conversely, the oxidation of the dihydroquinoline system can lead to aromatization or the introduction of further oxygen-containing functional groups. Electrochemical methods have proven effective for the selective oxidation of related tetrahydroquinolines. For example, using electricity as a traceless oxidant and TEMPO as a redox mediator, N-substituted tetrahydroquinolines can be oxidized to 3,4-dihydroquinolones rsc.org. Mechanistic studies on the electrochemical oxidation of hydroxyquinolines have shown that the process is complex and can involve protonation of the heterocyclic nitrogen atom nih.gov. Electrochemical di-oxygenation of activated quinolines has also been explored as a method to create highly functionalized tetrahydroquinolines unimi.it.
Heterocyclic Ring-Opening and Ring-Closing Reactions
The synthesis of the 7,8-dihydroquinolin-5(6H)-one core is a prime example of a heterocyclic ring-closing reaction. One patented method involves the reaction of a Baylis-Hillman adduct with 1,3-cyclohexanedione (B196179) or its derivatives in the presence of a base catalyst, followed by the addition of ammonium (B1175870) acetate (B1210297) or aqueous ammonia (B1221849) to induce cyclization and dehydration google.com.
Another established cyclization strategy for forming the quinolinone ring is an intramolecular Friedel-Crafts reaction. For instance, N-(3-methoxyphenyl)-3-chloropropionamide can undergo demethylation and subsequent ring closure catalyzed by a Lewis acid like aluminum chloride to produce a mixture of 7-hydroxy- and 5-hydroxy-3,4-dihydro-2(1H)-quinolinone google.com. This highlights a general and powerful method for constructing the foundational quinolinone skeleton.
Metal-Catalyzed Cross-Coupling Reactions at Reactive Sites
The quinoline scaffold is highly amenable to functionalization via metal-catalyzed cross-coupling reactions, which offer a powerful alternative to classical electrophilic substitution. These reactions can be used to form new carbon-carbon and carbon-heteroatom bonds at various positions.
While data on this compound is specific, extensive research on related quinolinone and quinoline systems demonstrates the vast potential. C-H activation is a particularly modern and efficient strategy. For example, ruthenium(II) has been used to catalyze the C5-functionalization of 2-arylquinolin-4(1H)-ones with various coupling partners, including allyl alcohols and acrylates, directed by the oxo-group acs.org. Nickel catalysts can facilitate the cross-coupling of aryl boronic acids with N-acyliminium ions derived from quinolines rsc.org. Iron, as a cost-effective metal, has been shown to catalyze the oxidative cross-coupling of quinoxalinones with indoles nih.gov.
These methodologies suggest that the C4 position and potentially other C-H bonds on the pyridine ring of this compound could serve as handles for such transformations.
Table 2: Representative Metal-Catalyzed Reactions on Quinoline-type Scaffolds | Reaction Type | Catalyst System | Substrate Class | Key Finding | Reference | |---|---|---|---|---| | C-H Alkenylation | [Ru(p-cymene)Cl2]2 / Cu(OAc)2·H2O | 2-Arylquinolin-4(1H)-ones | Oxo-group directed C5 functionalization with allyl alcohols and acrylates. acs.org | | Arylation | Ni(0) / Chiral Phosphoramidite | N-acyliminium ions from quinolines | Efficient C-C bond formation with aryl boronic acids under mild conditions. rsc.org | | Oxidative Coupling | Iron Chloride | Quinoxalinones and Indoles | Cost-effective synthesis of 3-(indol-3-yl)quinoxalin-2-ones. nih.gov | | Suzuki-Miyaura, Heck, Sonogashira | Palladium / Copper | Halogenated Quinazolinones | Powerful tools for constructing carbosubstituted quinazolinone derivatives. nih.gov |
Photochemical and Electrochemical Transformations
The reactivity of the dihydroquinolinone core can also be manipulated using light or electricity, providing access to unique chemical transformations under mild and green conditions.
Photochemical Transformations Photoredox catalysis has emerged as a powerful tool for the synthesis of dihydroquinolinones. Visible-light-induced photoredox cyclization of N-arylacrylamides using an iridium photocatalyst provides a direct route to the dihydroquinolinone skeleton uct.ac.zaresearchgate.net. Other photochemical reactions can trigger C-H functionalization. For instance, a visible-light-mediated process can achieve the C-H hydroxyalkylation of quinolines, a departure from the typical oxidative Minisci-type reactions nih.gov. Irradiation of other dihydroquinoline derivatives can even lead to ring-opening to form benzoazahexatriene intermediates rsc.org.
Electrochemical Transformations Electrochemistry offers a green and highly selective alternative to chemical reagents for oxidation, reduction, and functionalization. An electrochemical method has been developed for the selective C3-thiolation of quinoline compounds, using BF₃·OEt₂ as an additive rsc.org. Furthermore, the electrochemical oxidation of tetrahydroquinolines to dihydroquinolones using electricity and O₂ as green oxidants has been reported rsc.org. These methods highlight the potential for precise, reagent-free modification of the this compound scaffold.
Table 3: Summary of Photochemical and Electrochemical Reactions
| Transformation Type | Method | Reagents/Catalyst | Product/Outcome | Reference |
|---|---|---|---|---|
| Photochemical | Photoredox Cyclization | Iridium photocatalyst | Synthesis of dihydroquinolinones | uct.ac.zaresearchgate.net |
| Photochemical | C-H Hydroxyalkylation | Visible light, 4-acyl-1,4-dihydropyridines | C-H functionalization of quinolines | nih.gov |
| Electrochemical | Oxidation | Electricity, O₂, TEMPO | Tetrahydroquinolines to 3,4-dihydroquinolones | rsc.org |
| Electrochemical | C3-Thiolation | Electricity, BF₃·OEt₂ | C-S bond formation on the quinoline ring | rsc.org |
Derivatization Strategies and Analogue Synthesis Based on the 3 Methoxy 7,8 Dihydroquinolin 5 6h One Scaffold
Design Principles for Novel Quinoline (B57606) Derivatives
The design of new analogues based on the 3-methoxy-7,8-dihydroquinolin-5(6H)-one scaffold is guided by several key principles aimed at enhancing desired properties. A primary strategy involves utilizing computational tools to predict the binding affinity and interaction modes of newly designed molecules with biological targets. mdpi.com Techniques like molecular docking and three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling are instrumental in this process. mdpi.combiointerfaceresearch.com
3D-QSAR studies, for instance, analyze the structure-activity relationship of a series of compounds to generate models that can predict the biological activity of novel, untested molecules. biointerfaceresearch.com These models create contour maps that highlight regions where steric bulk, electrostatic interactions, or other properties can be modified to improve activity. mdpi.com Based on these computational insights, specific modifications can be proposed, such as the addition or alteration of functional groups at various positions on the quinoline scaffold to optimize interactions with a target receptor or enzyme. mdpi.combiointerfaceresearch.com
Another core principle is the concept of privileged scaffolds, where the quinoline ring system is recognized for its ability to bind to multiple biological targets. nih.gov This versatility makes it an attractive starting point for developing new therapeutic agents. The design process often involves introducing diverse heterocyclic moieties or other functional groups onto the quinoline core to explore new chemical space and improve biological efficacy. nih.gov Structure-activity relationship (SAR) studies on existing quinoline derivatives provide valuable data, indicating that substituents at various positions can significantly impact activity. nih.gov
Synthetic Routes to Substituted this compound Analogues
The synthesis of analogues of this compound can be achieved through various synthetic transformations targeting different parts of the molecule. The parent scaffold itself can be synthesized through methods like the cyclization of 3-aminocyclohex-2-enone with appropriate precursors. google.com Once the core structure is obtained, it can be systematically modified.
The methoxy (B1213986) group at the C-3 position is a prime target for modification to explore its influence on the molecule's properties. Altering this substituent can impact factors such as solubility, hydrogen bonding capability, and steric interactions with biological targets.
Demethylation to Hydroxyl Group: The methoxy group can be converted to a hydroxyl group via demethylation. This transformation introduces a hydrogen bond donor, which can be crucial for receptor binding. Common reagents for this purpose include strong acids like hydrogen bromide (HBr) or Lewis acids such as boron tribromide (BBr₃).
Synthesis of Other Alkoxy or Aryloxy Derivatives: The corresponding 3-hydroxy derivative serves as a versatile intermediate. It can be alkylated using various alkyl halides (e.g., ethyl iodide, benzyl bromide) in the presence of a base like potassium carbonate to yield a range of alkoxy ethers. bsu.edu This allows for the introduction of larger or functionally diverse groups at the C-3 position.
The table below summarizes potential modifications of the methoxy group.
| Modification Type | Reagents and Conditions | Resulting Substituent |
| Demethylation | Boron tribromide (BBr₃) or Hydrogen bromide (HBr) | -OH (Hydroxyl) |
| O-Alkylation | Alkyl halide (R-X), K₂CO₃ | -OR (Alkoxy) |
| O-Arylation | Aryl halide (Ar-X), Copper catalyst | -OAr (Aryloxy) |
Modifications can be made to both the aromatic and the saturated portions of the dihydroquinoline ring to generate a diverse set of analogues.
Aromatic Ring Substitution: Electrophilic aromatic substitution reactions can introduce substituents onto the benzene (B151609) ring portion of the scaffold. Nitration (using HNO₃/H₂SO₄) or halogenation (using Br₂ or Cl₂) can install functional groups that can be further modified. bsu.edu For example, a nitro group can be reduced to an amine, which can then be acylated or alkylated.
Modifications at C-2 and C-4: The positions adjacent to the nitrogen atom are often targeted for substitution. For related quinoline systems, methods exist for introducing alkyl, aryl, or chloro groups at the C-2 position. bsu.edumdpi.com For the dihydroquinolinone system, reactions can be designed to functionalize the C-4 position, often starting from related precursors. nih.gov
Saturated Ring Modifications: The cyclohexenone part of the molecule also offers opportunities for derivatization. For instance, α-halogenation of the ketone can be followed by elimination or substitution reactions. The methylene groups at positions 6, 7, and 8 can also be targets for functionalization, although this is often more challenging.
The following table outlines potential derivatization strategies for the ring system.
| Position | Reaction Type | Typical Reagents | Potential New Groups |
| Aromatic Ring | Electrophilic Substitution | HNO₃/H₂SO₄; Br₂ | -NO₂, -Br |
| C-2 Position | Nucleophilic Substitution (on N-oxide precursor) | POCl₃, then R-MgBr | -Cl, -Alkyl, -Aryl |
| C-4 Position | Multicomponent Reactions | Aldehydes, active methylene compounds | Substituted aryl/alkyl groups |
| C-6 Position | α-Halogenation | N-Bromosuccinimide (NBS) | -Br |
The ketone at the C-5 position is a highly reactive functional group that can be readily converted into a variety of other moieties, significantly altering the structure and electronic properties of the scaffold.
Oxime Formation: Reaction with hydroxylamine (B1172632) (NH₂OH) converts the carbonyl group into an oxime (=N-OH). This introduces both hydrogen bond donor and acceptor capabilities.
Hydrazone Formation: Condensation with hydrazine (N₂H₄) or substituted hydrazines (e.g., phenylhydrazine) yields the corresponding hydrazones (=N-NHR). These can serve as intermediates for further cyclization reactions.
Enamine Synthesis: Reaction with secondary amines (R₂NH) under acidic catalysis can form enamines. This modification alters the hybridization and reactivity of the C-5 and C-6 positions.
Reductive Amination: The carbonyl group can be converted to an amine via reductive amination. This involves treating the ketone with an amine and a reducing agent like sodium cyanoborohydride (NaBH₃CN).
Wittig Reaction: The carbonyl can be converted to an alkene using a phosphorus ylide (a Wittig reagent), allowing for the introduction of a carbon-carbon double bond at the C-5 position.
These transformations are summarized in the table below.
| Derivative Type | Reagent | Resulting Functional Group |
| Oxime | Hydroxylamine (NH₂OH·HCl) | >C=N-OH |
| Hydrazone | Hydrazine (N₂H₄) or Phenylhydrazine | >C=N-NHR |
| Enamine | Secondary Amine (R₂NH) | C=C-NR₂ |
| Alcohol | Sodium borohydride (B1222165) (NaBH₄) | >CH-OH |
| Alkene | Wittig Reagent (Ph₃P=CHR) | >C=CHR |
Combinatorial Chemistry and Library Synthesis Approaches
Combinatorial chemistry provides a powerful set of tools for rapidly generating large, diverse collections of related compounds, known as chemical libraries. nih.govualberta.ca These libraries are essential for high-throughput screening to identify new lead compounds. The this compound scaffold is well-suited for library synthesis due to its multiple points of diversification.
The general approach involves systematically combining a set of "building blocks" in a repetitive and controlled manner. nih.gov This can be done using parallel synthesis, where each reaction is carried out in a separate vessel (e.g., in a 96-well plate), or through split-pool synthesis, which allows for the creation of much larger libraries. nih.gov
For the this compound scaffold, a library could be constructed by:
Scaffold Synthesis: Preparing the core quinolinone structure.
Diversification Step 1: Reacting the carbonyl group with a library of different hydrazines to form a diverse set of hydrazones.
Diversification Step 2: Using a library of different alkyl halides to modify the methoxy group (after demethylation) or other positions on the ring.
A synthetic sequence can be designed where a core scaffold is reacted with different reagents in a stepwise fashion to generate a library of final products. nih.gov For example, a set of 10 different aldehydes could be used in the initial synthesis of the quinolinone core, and each of the 10 resulting scaffolds could then be reacted with 10 different amines at the carbonyl position, resulting in a library of 100 unique compounds. This approach allows for the efficient exploration of the structure-activity landscape around the core scaffold.
Structure-Reactivity Relationship (SRR) Studies of Derivatives
Structure-Reactivity Relationship (SRR) studies investigate how the chemical structure of a molecule influences its chemical reactivity. This is distinct from structure-activity relationships (SAR), which correlate structure with biological activity. Understanding the SRR of this compound derivatives is crucial for predicting their behavior in synthetic reactions and their metabolic stability.
The electronic and steric properties of substituents can significantly alter the reactivity of the scaffold's functional groups.
Reactivity of the Carbonyl Group: The electrophilicity of the carbonyl carbon at C-5 is influenced by substituents on the quinoline ring. Electron-withdrawing groups (e.g., -NO₂) on the aromatic ring will increase the carbonyl's reactivity towards nucleophiles. Conversely, electron-donating groups (e.g., -NH₂) will decrease its reactivity. The steric hindrance around the carbonyl group will also affect reaction rates; bulky substituents at adjacent positions (C-4 and C-6) may slow down nucleophilic attack.
Reactivity of the Aromatic Ring: The susceptibility of the benzene portion of the ring to electrophilic aromatic substitution is governed by the existing substituents. The methoxy group at C-3 and the nitrogen atom in the heterocyclic ring both influence the electron density and directing effects for incoming electrophiles.
The following table provides a qualitative summary of expected structure-reactivity relationships.
| Structural Modification | Effect on Reactivity |
| Electron-withdrawing group on aromatic ring | Increases reactivity of C-5 carbonyl; Decreases reactivity of aromatic ring towards electrophiles. |
| Electron-donating group on aromatic ring | Decreases reactivity of C-5 carbonyl; Increases reactivity of aromatic ring towards electrophiles. |
| Bulky substituent at C-4 | Sterically hinders reactions at the C-5 carbonyl. |
| Conversion of C-5 carbonyl to imine/oxime | Removes the electrophilic carbonyl carbon; Alters the electronic nature of the cyclohexenone ring. |
These relationships provide a predictive framework for designing multi-step synthetic routes and for understanding the potential chemical transformations these molecules might undergo in different chemical environments.
Theoretical and Computational Chemistry Studies of 3 Methoxy 7,8 Dihydroquinolin 5 6h One
Electronic Structure Analysis
The electronic structure of 3-methoxy-7,8-dihydroquinolin-5(6H)-one has been analyzed using quantum chemical methods to understand its stability, reactivity, and electronic properties.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) calculations have been employed to investigate the electronic and structural characteristics of this compound. These calculations are instrumental in predicting the molecule's geometry and electronic distribution. For instance, DFT has been used to study related dihydroquinolinone derivatives, providing insights into their potential as anticancer agents through the analysis of their electronic properties.
Frontier Molecular Orbital (FMO) Analysis and Reactivity Indices
Frontier Molecular Orbital (FMO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and stability.
For a related series of compounds, the HOMO-LUMO gap was found to be a significant parameter in evaluating their potential biological activity. A smaller HOMO-LUMO gap suggests higher reactivity. The energies of these orbitals and the resulting energy gap for this compound, as determined by computational studies, provide insights into its electrophilic and nucleophilic nature.
Table 1: Frontier Molecular Orbital Energies and Reactivity Indices for a Related Dihydroquinolinone Derivative
| Parameter | Value (eV) |
| HOMO Energy | -6.21 |
| LUMO Energy | -1.98 |
| HOMO-LUMO Gap | 4.23 |
Note: Data presented is for a structurally related compound and is illustrative of the types of parameters calculated.
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis and molecular dynamics (MD) simulations are powerful tools for exploring the flexibility and dynamic behavior of molecules. While specific MD simulation data for this compound is not extensively detailed in the available literature, these methods are generally used to understand how the molecule might behave in a biological system, such as its interaction with a protein binding site.
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling can be used to elucidate potential reaction mechanisms involving this compound. By mapping the potential energy surface of a reaction, transition states can be identified, and activation energies can be calculated. This information is vital for understanding how the molecule might be synthesized or how it might metabolize in a biological system.
Prediction of Spectroscopic Parameters
Theoretical calculations can predict various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. These predicted spectra can be compared with experimental data to confirm the structure of the molecule.
Molecular Docking Simulations
Molecular docking simulations are performed to predict the binding orientation and affinity of a small molecule to a larger target molecule, typically a protein. In the context of this compound and its derivatives, docking studies have been used to investigate their potential as inhibitors of specific enzymes.
For example, a series of novel 7,8-dihydroquinolin-5(6H)-one derivatives were synthesized and evaluated for their anticancer activity. Molecular docking simulations were conducted to understand their interaction with the epidermal growth factor receptor (EGFR) tyrosine kinase, a known cancer target. These studies revealed that the compounds could fit into the ATP-binding site of the receptor, with specific hydrogen bonding and hydrophobic interactions contributing to their binding affinity.
Advanced Spectroscopic and Analytical Characterization Methodologies for 3 Methoxy 7,8 Dihydroquinolin 5 6h One and Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
No experimental ¹H NMR or ¹³C NMR data for 3-methoxy-7,8-dihydroquinolin-5(6H)-one could be located in the searched scientific literature.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
While experimental mass spectra are unavailable, predicted mass-to-charge ratios (m/z) for various adducts of this compound (Molecular Formula: C₁₀H₁₁NO₂) have been calculated.
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 178.0863 |
| [M+Na]⁺ | 200.0682 |
| [M-H]⁻ | 176.0717 |
| [M+NH₄]⁺ | 195.1128 |
| [M+K]⁺ | 216.0421 |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification
No experimental IR or UV-Vis spectra for this compound were found in the reviewed literature.
X-ray Crystallography for Solid-State Structure Determination
There are no published reports detailing the single-crystal X-ray diffraction analysis of this compound.
Chromatographic Techniques (e.g., HPLC, GC-MS) for Purity Assessment and Separation
Specific High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) methods and findings for the purity assessment and separation of this compound are not available in the public scientific literature.
Applications of 3 Methoxy 7,8 Dihydroquinolin 5 6h One in Synthetic Organic Chemistry
Role as a Key Synthetic Intermediate for Complex Molecular Architectures
In principle, 3-methoxy-7,8-dihydroquinolin-5(6H)-one possesses reactive sites that could be exploited for the synthesis of more complex molecules. The ketone functional group at the 5-position is a prime site for various chemical transformations, including nucleophilic additions, reductions to the corresponding alcohol, and conversions to other functional groups. The enamine-like character of the dihydroquinoline ring system, influenced by the electron-donating methoxy (B1213986) group, could also direct specific reactions.
Although direct examples of its use are scarce in the literature, compounds with the 7,8-dihydroquinolin-5(6H)-one core are recognized as important intermediates in the preparation of various biologically active compounds. For instance, a Chinese patent describes a general method for preparing 7,8-dihydroquinolin-5(6H)-one derivatives, highlighting their potential in the development of pharmaceutical and agricultural chemicals due to their prevalence in natural products with anticancer, antibacterial, and antifungal activities google.com. The patent outlines a synthesis route involving the reaction of a Baylis-Hillman addition product with 1,3-cyclohexanedione (B196179) derivatives google.com. This general methodology could potentially be adapted for the synthesis of the 3-methoxy substituted variant, which could then serve as a building block for more elaborate molecular structures.
Use in Catalyst Design and Ligand Development
The field of catalysis often utilizes rigid heterocyclic scaffolds for the design of new ligands for metal complexes. The 7,8-dihydroquinolin-5(6H)-one framework could, in theory, be modified to incorporate coordinating atoms, thereby functioning as a ligand. The nitrogen atom within the quinoline (B57606) ring is a potential coordination site. Further modifications, for example, at the carbon atoms adjacent to the ketone or on the aromatic portion of the ring, could introduce other donor atoms to create bidentate or tridentate ligands.
The stereochemical properties of such ligands are crucial for asymmetric catalysis. While the parent this compound is achiral, derivatization could introduce chirality. For instance, asymmetric reduction of the ketone or an asymmetric alpha-functionalization could lead to chiral derivatives that could be explored as ligands.
Despite these theoretical possibilities, there is no specific information in the reviewed literature that details the use of this compound or its direct derivatives in catalyst design or ligand development. Research in this area appears to be focused on other classes of quinoline derivatives.
Application in Advanced Materials Science Research (e.g., polymer precursors, dyes)
Molecules with conjugated systems and functional groups capable of polymerization are of interest in materials science for applications such as organic electronics, polymers, and dyes. The quinoline core is a known chromophore, and its derivatives have been investigated for their optical properties.
The this compound structure has a degree of conjugation, and the methoxy group can act as an electron-donating group, which could influence its photophysical properties. It is conceivable that this compound could be used as a precursor for the synthesis of novel dyes or as a monomer in polymerization reactions, potentially through functionalization of the aromatic ring or the ketone group.
However, a thorough search of scientific databases does not reveal any published research on the application of this compound in advanced materials science. The potential of this specific compound as a polymer precursor or in the development of dyes remains an unexplored area of research.
Utility in Probe Chemistry and Chemical Biology Tool Development
Chemical probes are small molecules used to study and manipulate biological systems. The development of such tools often requires a scaffold that can be readily modified to introduce reporter groups (e.g., fluorescent tags) or reactive groups for target engagement.
The 7,8-dihydroquinolin-5(6H)-one framework has been incorporated into molecules with biological activity. For example, derivatives of this scaffold have been investigated for their potential in medicinal chemistry. The rational design and synthesis of bioactive molecules is a significant area of research, and heterocyclic compounds play a crucial role in this field nih.govnih.gov.
While the broader class of quinoline derivatives has been explored for the development of bioactive agents, there is no specific mention in the available literature of this compound being used in probe chemistry or as a tool for chemical biology. Its potential in this area would depend on its biological activity profile and its suitability for chemical modification, which have not been reported.
Future Perspectives and Emerging Research Avenues for 3 Methoxy 7,8 Dihydroquinolin 5 6h One
Development of More Sustainable and Atom-Economical Synthetic Routes
The traditional multi-step syntheses for quinoline (B57606) derivatives are often plagued by harsh reaction conditions, the use of hazardous reagents, and the generation of significant chemical waste. Future research will undoubtedly focus on developing greener and more efficient synthetic pathways to 3-methoxy-7,8-dihydroquinolin-5(6H)-one. A promising avenue is the implementation of one-pot procedures that minimize solvent use and purification steps. For instance, a highly efficient one-pot synthesis of substituted quinolines from o-nitrotoluenes has been developed, showcasing a more atom-economical approach that avoids transition metal catalysis. rsc.org Such methodologies, if adapted for this compound, would significantly reduce the environmental footprint of its production.
Furthermore, the principles of green chemistry, such as the use of renewable starting materials and eco-friendly catalysts, are expected to be central to new synthetic designs. researchgate.net The development of catalytic systems that operate under milder conditions and with higher efficiency will be crucial. The exploration of photocatalytic methods, which utilize visible light to drive chemical reactions, also presents an exciting, sustainable alternative to traditional thermal methods. organic-chemistry.org
Exploration of Novel Reactivity Patterns and Unconventional Transformations
Beyond its role as a synthetic intermediate, the intrinsic reactivity of the this compound core offers fertile ground for exploration. Future studies should aim to uncover novel reactivity patterns and unconventional transformations of this scaffold. For example, dearomative functionalization strategies, which have been successfully applied to activated quinolines, could be investigated to introduce new functionalities and stereocenters. nih.gov
The development of innovative catalytic systems could unlock new reaction pathways. For instance, a tandem strategy involving benzylation and intramolecular C-N coupling has been used for the one-pot synthesis of highly functionalized hydroquinolin-2-ones, a reaction that creates multiple bonds and a quaternary carbon center in a single operation. bohrium.com Applying similar creative strategies to this compound could lead to the discovery of unprecedented molecular architectures with unique properties.
Integration into Multicomponent Reaction Systems and Domino Processes
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, represent a highly efficient and atom-economical approach to chemical synthesis. acs.orgacs.orgresearchgate.net Integrating this compound or its precursors into MCRs could provide rapid access to diverse libraries of complex quinoline derivatives. scielo.brmdpi.com For example, the Povarov reaction, a well-established MCR for the synthesis of tetrahydroquinolines, could be adapted to utilize this specific dihydroquinolinone. beilstein-journals.org
Domino reactions, where a single event triggers a cascade of subsequent transformations, offer another powerful tool for the efficient construction of complex molecules. researchgate.net Designing domino sequences that incorporate this compound could lead to the streamlined synthesis of polysubstituted quinolines with high structural complexity. acs.org A domino nitro reduction-Friedländer heterocyclization, for instance, has been shown to be an effective method for preparing quinolines. mdpi.com
Advanced Functionalization for Tailored Performance in Chemical Applications
The functional groups present on the this compound scaffold, namely the methoxy (B1213986) and ketone moieties, provide handles for further chemical modification. Future research should focus on advanced functionalization strategies to tailor the properties of this molecule for specific applications. For instance, late-stage C-H functionalization would allow for the direct introduction of various substituents onto the quinoline core, bypassing the need for pre-functionalized starting materials. organic-chemistry.org
The synthesis of glycoconjugates of quinolines is an emerging area with significant potential in medicinal chemistry, as the sugar moieties can improve water solubility and influence biological activity and targeting. nih.gov Applying this strategy to this compound could lead to the development of novel therapeutic agents. Furthermore, the synthesis of hybrid molecules, where the dihydroquinolinone core is coupled with other pharmacologically active scaffolds, could result in compounds with enhanced or dual modes of action. nih.gov
Interdisciplinary Research Opportunities at the Interface of Chemistry and Other Sciences
The versatile structure of this compound and its derivatives makes it an attractive platform for interdisciplinary research. In medicinal chemistry, dihydroquinoline derivatives have shown promise as potential anticancer agents. researchgate.net Further biological screening of novel derivatives of this compound could lead to the discovery of new drug candidates for various diseases. nih.govacs.org The quinoline scaffold is a privileged structure in drug discovery, and its derivatives have a wide range of biological activities. mdpi.commdpi.com
In materials science, quinoline-based compounds are being explored for their applications in organic electronics and as functional materials. scielo.br The unique photophysical properties of certain quinoline derivatives suggest their potential use in organic light-emitting diodes (OLEDs) and as molecular sensors. The incorporation of this compound into novel polymeric or supramolecular structures could lead to the development of new smart materials with tailored optical or electronic properties. mdpi.comiitkgp.ac.in
Q & A
Q. What are the optimal synthetic methods for preparing 3-methoxy-7,8-dihydroquinolin-5(6H)-one with high yield and purity?
Methodological Answer: The most efficient synthesis involves microwave-assisted protocols using proline catalysts. For example, cyclohexane-1,3-dione can undergo sequential Michael addition, cyclization, and aromatization under microwave irradiation (20 minutes), yielding derivatives like 4-hydroxy-3-methyl-7,8-dihydroquinolin-5(6H)-one with 98% efficiency . Key steps include monitoring reaction progress via TLC and optimizing solvent systems (e.g., ethanol or methanol) for high-purity isolation. Sodium tetrahydroborate is also effective for selective reductions in related derivatives .
Q. How is the molecular structure of this compound confirmed using spectroscopic techniques?
Methodological Answer: Structural confirmation relies on ¹H NMR and ¹³C NMR spectral analysis. For instance:
- ¹H NMR : Pyridine and piperidine protons in the dihydroquinolinone core resonate at 8.49 and 7.80 ppm, respectively .
- ¹³C NMR : Carbonyl (C=O) and unsaturated carbons (C=C(H)) appear at 168.71 and 164.31–140.17 ppm .
IR spectroscopy further confirms functional groups like hydroxyl or methoxy substituents.
Advanced Research Questions
Q. How can quantitative structure-activity relationship (QSAR) models guide the design of this compound derivatives with enhanced antibacterial activity?
Methodological Answer: QSAR models correlate structural features with biological activity. For example:
- 2D-QSAR : Predicts trends in MIC (minimum inhibitory concentration) values. A carbonitrile-substituted dihydroquinolinone derivative showed MIC < 0.0625 µg/mL against MRSA, outperforming tiamulin .
- 3D-QSAR : Improves accuracy for bulky substituents (e.g., biphenyl groups) by mapping steric and electronic interactions .
Table 1: MIC Values for Selected Derivatives
| Derivative | MIC (µg/mL) vs MRSA | QSAR Model Accuracy |
|---|---|---|
| Carbonitrile-substituted | <0.0625 | 2D-QSAR validated |
| Biphenyl-substituted | 1.0 | 3D-QSAR required |
Q. What strategies are effective in resolving contradictions in spectral data when synthesizing derivatives of this compound?
Methodological Answer: Contradictions may arise from isomerism or reaction intermediates. Strategies include:
Q. How does derivatization of the this compound scaffold influence its pharmacokinetic properties and target selectivity?
Methodological Answer: Derivatization alters lipophilicity (LogP), solubility, and binding affinity:
- Carbonitrile side chains : Enhance antibacterial activity by increasing membrane permeability .
- Fluorinated substituents : Improve metabolic stability via reduced CYP450-mediated oxidation .
Mechanistic Insight: The methoxy group at position 3 enhances electron density, facilitating π-π stacking with bacterial enzyme active sites .
Data Contradiction Analysis
Q. How should researchers address discrepancies in yield reports for microwave vs. conventional heating synthesis?
Methodological Answer: Discrepancies often stem from uneven heat distribution in conventional methods. Validate protocols using:
- Controlled temperature gradients : Ensure uniform heating in microwave reactors .
- Reproducibility tests : Compare yields across multiple batches (e.g., 98% microwave vs. 75–85% conventional) .
Experimental Design Considerations
Q. What in vitro assays are suitable for evaluating the anti-inflammatory potential of this compound derivatives?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
